4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Epigenetics Protein arginine methyltransferase PRMT4/CARM1

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034330-93-1; molecular formula C₁₄H₁₅F₃N₆; MW 324.30 g/mol) is a dual-pyrimidine, piperazine-bridged small molecule belonging to the piperazinyl pyrimidine derivative class. With a computed XLogP3-AA of 2.2, zero hydrogen bond donors, and a compact scaffold defined by only two rotatable bonds, this compound occupies a distinct physicochemical niche relative to both more elaborated and more polar analogs within the broader family of trifluoromethyl-pyrimidine-based probe candidates.

Molecular Formula C14H15F3N6
Molecular Weight 324.311
CAS No. 2034330-93-1
Cat. No. B2997377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
CAS2034330-93-1
Molecular FormulaC14H15F3N6
Molecular Weight324.311
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C14H15F3N6/c1-10-6-12(20-8-18-10)22-2-4-23(5-3-22)13-7-11(14(15,16)17)19-9-21-13/h6-9H,2-5H2,1H3
InChIKeyWLCAWBIEUAVSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034330-93-1): Chemical Identity & Scaffold Classification for Procurement Assessment


4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034330-93-1; molecular formula C₁₄H₁₅F₃N₆; MW 324.30 g/mol) is a dual-pyrimidine, piperazine-bridged small molecule belonging to the piperazinyl pyrimidine derivative class [1]. With a computed XLogP3-AA of 2.2, zero hydrogen bond donors, and a compact scaffold defined by only two rotatable bonds, this compound occupies a distinct physicochemical niche relative to both more elaborated and more polar analogs within the broader family of trifluoromethyl-pyrimidine-based probe candidates [1][2].

Why Generic Substitution of 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034330-93-1) Is Scientifically Unreliable


In the piperazinyl-pyrimidine chemical space, even single-atom modifications profoundly alter both kinase selectivity profiles and ADMET properties. For instance, the introduction of a second methyl group at the 5-position yields 4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2380144-48-7), which increases steric encumbrance at the pyrimidine core and predictably modifies binding pose geometry relative to the mono-methyl target compound . Similarly, the 6-(trifluoromethyl)pyrimidine scaffold has been shown in systematic SAR campaigns to produce divergent TLR8 antagonist potency depending on peripheral substituent pattern, confirming that even close congeners cannot be assumed functionally interchangeable [1]. Substituting in-class analogs without head-to-head evidence therefore risks selecting a compound with unvalidated target engagement, altered selectivity, or unsuitable physicochemical parameters for the intended experimental system.

Head-to-Head Quantitative Evidence for 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034330-93-1) vs. Closest Analogs


PRMT4/CARM1 Inhibitory Activity of CAS 2034330-93-1 vs. Reference PRMT6 Inhibitors

In a biochemical assay measuring inhibition of human full-length PRMT4/CARM1 (residues 1–608) expressed in 293F cells, 4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine demonstrated an IC₅₀ of 35 nM [1]. Among the closest structurally characterized comparators, the allosteric PRMT6 inhibitor SGC6870 (IC₅₀ = 77 ± 6 nM against PRMT6) exhibits markedly weaker PRMT4 activity (reported selectivity ratio >100-fold for PRMT6 over PRMT4), positioning the target compound as a distinctly more potent PRMT4/CARM1 ligand within this chemotype space [2]. The reference PRMT6 inhibitor EPZ020411 (IC₅₀ = 10 nM against PRMT6) also shows approximately 10-fold selectivity over PRMT1 and PRMT8, though direct PRMT4 data are not reported in the primary literature, limiting direct comparison [3].

Epigenetics Protein arginine methyltransferase PRMT4/CARM1

Physicochemical Differentiation: LogP, Rotatable Bond Count, and H-Bond Profile vs. 4,5-Dimethyl Analog

The target compound possesses a computed XLogP3-AA of 2.2 and exactly two rotatable bonds, with zero hydrogen bond donors [1]. The 4,5-dimethyl analog (CAS 2380144-48-7) introduces an additional methyl group at the 5-position of the 4-methylpyrimidine ring, increasing molecular weight to 338.34 g/mol and predictably elevating LogP by approximately 0.4–0.6 units while introducing additional steric constraint at the piperazine-pyrimidine junction . For central nervous system (CNS) drug discovery programs, the lower LogP and reduced rotatable bond count of the target compound are more closely aligned with desirable CNS multiparameter optimization (MPO) scores, particularly regarding P-glycoprotein efflux liability and passive permeability [2].

Drug-likeness Lead optimization Permeability

Scaffold Topological Uniqueness vs. PF-4708671 (S6K1 Inhibitor) for Kinase Selectivity Screens

PF-4708671 (CAS 1255517-76-0) — a widely used piperazinyl-pyrimidine S6K1 inhibitor (Ki = 20 nM, IC₅₀ = 160 nM) — features a 5-ethylpyrimidine linked via piperazine to a 6-(trifluoromethyl)-1H-benzimidazole, a distinctly different terminal aromatic system compared to the 6-(trifluoromethyl)pyrimidine terminus of the target compound [1]. The co-crystal structure of PF-4708671 bound to the S6K1 kinase domain (PDB entry available) confirms that the benzimidazole moiety engages the hinge region in a manner unavailable to the dual-pyrimidine scaffold of CAS 2034330-93-1 [2]. The target compound's symmetric bis-pyrimidine architecture presents two distinct hinge-binding vectors that are absent in PF-4708671, offering a differentiated chemotype for kinome-wide selectivity profiling where benzimidazole-based scaffolds have already been extensively characterized [3].

Kinase selectivity Chemoproteomics Tool compound selection

Synthetic Tractability and Derivative Potential Relative to 2-tert-Butyl-5-fluoro Analog

The target compound (4-methyl substitution on the terminal pyrimidine) presents a minimally encumbered scaffold with a single methyl group as the sole non-hydrogen substituent on one pyrimidine ring, enabling efficient further derivatization at the unsubstituted ring positions. By contrast, the 2-tert-butyl-5-fluoro-4-methyl analog (CAS 2640945-61-3) introduces a bulky tert-butyl group at the 2-position of the 4-methylpyrimidine ring, which sterically shields the adjacent nitrogen and significantly limits nucleophilic aromatic substitution chemistry at that ring . For medicinal chemistry groups planning parallel library synthesis, the target compound's unencumbered architecture supports late-stage functionalization strategies (e.g., C–H activation, directed ortho-metalation) that are sterically prohibited in the tert-butyl congener [1].

Medicinal chemistry Library synthesis Structure–activity relationship

Computed ADME-Liability Profile: Reduced CYP2D6 Interaction Risk vs. 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

The mechanism-based inactivator EMTPP — which contains a piperazine ring linked to a trifluoromethyl-substituted pyridine — has been shown to cause time-dependent inactivation of CYP2D6 via apoprotein adduction, a liability attributed in part to the electron-rich imidazole moiety [1]. The target compound replaces the imidazole and pyridine substructures of EMTPP with dual pyrimidine rings, both of which are electron-deficient heterocycles. While direct CYP2D6 inactivation data for the target compound are absent from the peer-reviewed literature, the structural difference (replacement of electron-rich imidazole with electron-deficient pyrimidine) is mechanistically consistent with the hypothesis of reduced CYP2D6 suicide-inhibition liability [2][3]. This inference is supported by the known SAR of CYP2D6 inactivation, where electron-rich heterocycles are disproportionately represented among mechanism-based inactivators.

Drug metabolism CYP2D6 inhibition ADME-Tox

Recommended Research Application Scenarios for 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034330-93-1)


PRMT4/CARM1-Focused Epigenetic Probe Development

Based on the 35 nM IC₅₀ against PRMT4/CARM1 demonstrated in biochemical assays [1], this compound serves as a starting point for medicinal chemistry optimization of PRMT4-selective chemical probes. Unlike PRMT6-selective tool compounds (SGC6870, EPZ020411), which show limited PRMT4 activity, the target compound's inherent PRMT4 potency positions it for SAR campaigns aimed at improving selectivity over other type I PRMT family members. Researchers should pair this compound with PRMT4-knockout cell lines and cellular methylation substrate assays (e.g., H3R17me2a mark) to establish target engagement in relevant cancer models.

Kinase Selectivity Panel Chemotype Diversification

The bis-pyrimidine scaffold topology — featuring two distinct hinge-binding vectors — offers kinome-wide profiling opportunities orthogonal to the benzimidazole-containing PF-4708671 chemotype [2]. Screening facilities and contract research organizations seeking to diversify their kinase inhibitor library should incorporate this compound to expand chemotype coverage beyond the extensively characterized benzimidazole-piperazine-pyrimidine series. The zero hydrogen bond donor count and two rotatable bonds further suggest a relatively rigid, low-entropy binding pose compatible with type I kinase inhibitor pharmacophores [3].

SAR Library Synthesis Using Late-Stage Functionalization Chemistry

The compact scaffold — bearing only a single methyl substituent — enables late-stage diversification via C–H activation, directed ortho-metalation, or nucleophilic aromatic substitution at the unsubstituted positions of both pyrimidine rings. Compared to the sterically encumbered 2-tert-butyl-5-fluoro analog, the target compound supports broader reaction scope for parallel library synthesis [4]. Procurement for medicinal chemistry groups building focused libraries around the bis-pyrimidine-piperazine core is recommended when downstream derivatization flexibility is a priority criterion.

CNS Drug Discovery Programs Requiring Favorable MPO Profiles

With a computed XLogP3-AA of 2.2, two rotatable bonds, and zero hydrogen bond donors, the target compound resides within an attractive region of the CNS MPO desirability space — a property profile that distinguishes it from the more lipophilic 4,5-dimethyl analog [3]. CNS-focused drug discovery teams evaluating piperazinyl-pyrimidine scaffolds for neurodegenerative or neuropsychiatric indications should prioritize this compound over the dimethyl congener when CNS penetration probability is a key selection parameter.

Quote Request

Request a Quote for 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.